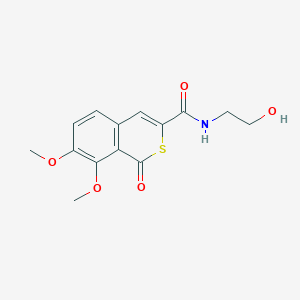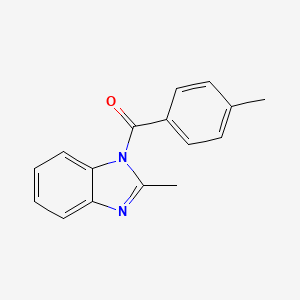
N-(2-hydroxyethyl)-7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ヒドロキシエチル)-7,8-ジメトキシ-1-オキソ-1H-イソチオクロメン-3-カルボキサミドは、イソチオクロメン類に属する複雑な有機化合物です。この化合物は、ヒドロキシエチル基、ジメトキシ置換基、およびカルボキサミド官能基を含む独自の構造によって特徴付けられます。
製造方法
合成経路と反応条件
N-(2-ヒドロキシエチル)-7,8-ジメトキシ-1-オキソ-1H-イソチオクロメン-3-カルボキサミドの合成は、通常、容易に入手可能な前駆体から開始して、複数のステップを伴います。一般的な合成経路には、以下のステップが含まれます。
イソチオクロメンコアの形成: このステップでは、硫黄源と触媒の存在下で、2-ヒドロキシエチル置換ベンズアルデヒドなどの適切な前駆体の環化が行われます。
ジメトキシ基の導入: ジメトキシ置換基は、硫酸ジメチルやヨウ化メチルなどの試薬を用いたメチル化反応によって導入できます。
カルボキサミドの形成:
工業的製造方法
N-(2-ヒドロキシエチル)-7,8-ジメトキシ-1-オキソ-1H-イソチオクロメン-3-カルボキサミドの工業的製造には、大規模生産用に最適化された同様の合成経路が用いられる場合があります。これには、連続フローリアクターの使用、最適な触媒のハイスループットスクリーニング、高収率と高純度を確保するための効率的な精製技術が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the isothiochromene core: This step involves the cyclization of a suitable precursor, such as a 2-hydroxyethyl-substituted benzaldehyde, in the presence of a sulfur source and a catalyst.
Introduction of the dimethoxy groups: The dimethoxy substituents can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Carboxamide formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
反応の種類
N-(2-ヒドロキシエチル)-7,8-ジメトキシ-1-オキソ-1H-イソチオクロメン-3-カルボキサミドは、以下を含む様々な化学反応を起こします。
酸化: ヒドロキシエチル基は、酸化されてカルボン酸誘導体を形成できます。
還元: イソチオクロメンコアのカルボニル基は、還元されてヒドロキシル基を形成できます。
置換: メトキシ基は、求核置換反応によって他の官能基と置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が一般的に使用されます。
置換: チオール、アミン、またはハロゲン化物などの求核剤は、塩基性または酸性条件下で置換反応を実現するために使用できます。
主な生成物
これらの反応から生成される主な生成物には、使用される特定の反応条件と試薬に応じて、カルボン酸誘導体、アルコール、および置換イソチオクロメンが含まれます。
科学研究における用途
N-(2-ヒドロキシエチル)-7,8-ジメトキシ-1-オキソ-1H-イソチオクロメン-3-カルボキサミドは、科学研究において幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、および様々な有機変換における試薬として使用されます。
医学: 抗炎症作用や抗がん作用など、潜在的な治療効果について研究されています。
産業: この化合物は、その独自の化学的特性により、ポリマーやコーティングなどの新しい材料の開発に使用されています。
科学的研究の応用
N-(2-hydroxyethyl)-7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
N-(2-ヒドロキシエチル)-7,8-ジメトキシ-1-オキソ-1H-イソチオクロメン-3-カルボキサミドの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、酵素や受容体に結合して、それらの活性を調節し、様々な生物学的効果をもたらすことができます。たとえば、炎症やがんの進行に関与する特定の酵素を阻害することで、治療効果を発揮する可能性があります。
類似化合物との比較
N-(2-ヒドロキシエチル)-7,8-ジメトキシ-1-オキソ-1H-イソチオクロメン-3-カルボキサミドは、以下のような他の類似化合物と比較できます。
N-(2-ヒドロキシエチル)-2-ピロリドン: この化合物は、類似のヒドロキシエチル基を持っていますが、イソチオクロメンコアとジメトキシ置換基がありません。
N-(2-ヒドロキシエチル)ホルムアミド: この化合物は、ヒドロキシエチル基とホルムアミド官能基を持つより単純な構造を持っています。
N,N,N',N'-テトラキス(2-ヒドロキシエチル)エチレンジアミン: この化合物は、複数のヒドロキシエチル基を含み、キレート剤や触媒として使用されます。
特性
分子式 |
C14H15NO5S |
|---|---|
分子量 |
309.34 g/mol |
IUPAC名 |
N-(2-hydroxyethyl)-7,8-dimethoxy-1-oxoisothiochromene-3-carboxamide |
InChI |
InChI=1S/C14H15NO5S/c1-19-9-4-3-8-7-10(13(17)15-5-6-16)21-14(18)11(8)12(9)20-2/h3-4,7,16H,5-6H2,1-2H3,(H,15,17) |
InChIキー |
QGZYNLSQTOZXRK-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C=C1)C=C(SC2=O)C(=O)NCCO)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3,4-dichlorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12136120.png)
![7-[3-(1H-imidazol-1-yl)propyl]-6-imino-2-oxo-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12136126.png)
![2-(4-tert-butylphenoxy)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}acetamide](/img/structure/B12136130.png)
![N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B12136133.png)


![6-imino-2-oxo-N-(prop-2-en-1-yl)-7-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12136143.png)

![5-[4-(Propan-2-yl)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12136150.png)
![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B12136158.png)
![5-Hydroxy-7,8-dimethyl-4-[4-(propan-2-yl)phenyl]naphtho[2,1-d][1,3]oxathiol-2-one](/img/structure/B12136168.png)

![N-(3-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12136186.png)

